BI-Lawsone

Description

Overview of BI-Lawsone as a Chemical Compound

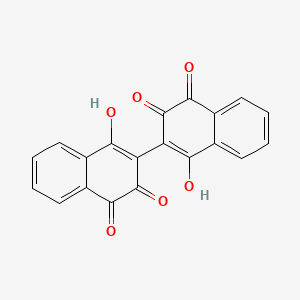

This compound, also known by its chemical name 2,2'-Bi(3-hydroxy-1,4-naphthoquinone) or simply Bilawsone, is an organic chemical compound. It is structurally related to Lawsone (2-hydroxy-1,4-naphthoquinone), a naturally occurring naphthoquinone. While Lawsone is a single naphthoquinone unit with a hydroxyl group, 2,2'-Bi(3-hydroxy-1,4-naphthoquinone) consists of two modified naphthoquinone units linked together. The molecular formula for 2,2'-Bi(3-hydroxy-1,4-naphthoquinone) is C₂₀H₁₀O₆, and it has a molecular weight of 346.3 g/mol . nih.gov It can also be referred to as 3,3'-Bilawsone. nih.govchem960.com

Historical Context and Traditional Uses

The historical context relevant to the chemical origins and initial observations of compounds like this compound is rooted in the study of its monomeric precursor, Lawsone. Lawsone (2-hydroxy-1,4-naphthoquinone) is a natural pigment primarily found in the leaves of the henna plant (Lawsonia inermis). wikipedia.orgdovepress.comontosight.ainih.govumt.edu.pkresearchgate.netrsc.orgscielo.org.co For millennia, extracts containing lawsone have been traditionally used as a dye for skin and hair, a practice dating back over 5,000 years. wikipedia.orgumt.edu.pkscielo.org.co The dyeing property of lawsone stems from its chemical reaction with the protein keratin (B1170402) via a Michael addition reaction, resulting in a durable stain. wikipedia.orgumt.edu.pkscielo.org.co

Lawsone was first isolated in the 1950s. dovepress.comnih.govscielo.org.co Early chemical research on naphthoquinone derivatives, including those related to lawsone, dates back even further, with studies exploring their synthesis and properties. For instance, research in 1949 investigated the Michael addition of lawsone with other compounds, initially with the objective of developing antimalarial agents, although the specific products in that study were not active against the malaria parasite. scielo.org.coacs.org The synthesis of lawsone derivatives and related structures, such as bilawsone, emerged as researchers explored the chemical space around the naphthoquinone scaffold to understand their properties and potential applications. The dimerization of lawsone to form compounds like bilawsone represents a chemical transformation that has been explored in academic synthesis and characterization efforts. dovepress.com

Significance of this compound in Modern Scientific Inquiry

In modern scientific inquiry, 2,2'-Bi(3-hydroxy-1,4-naphthoquinone) (this compound) and related lawsone derivatives are significant subjects of research due to their diverse chemical properties and potential applications. Academic research focuses on understanding their synthesis, structural characteristics, and various activities.

Research findings indicate that lawsone and its derivatives exhibit a range of properties, including antioxidant, anti-inflammatory, antimicrobial, and antitumor effects. ontosight.ainih.govrsc.orgnih.govfrontiersin.orgresearchgate.nettandfonline.comscielo.org.coredalyc.org These properties are being investigated in the context of exploring potential new agents for various scientific and potentially therapeutic applications, strictly within the scope of research findings. For example, studies have shown that lawsone can reduce the expression levels of inflammatory markers in research models. nih.govfrontiersin.org Antimicrobial research has demonstrated activity against certain bacterial and fungal strains. nih.govresearchgate.netscielo.org.co Antioxidant activity has also been observed in research studies. researchgate.netscielo.org.co Furthermore, cytotoxic effects on certain cancer cell lines have been reported in academic investigations. rsc.orgresearchgate.net

Beyond biological contexts, compounds like bilawsone are also being explored for their electrochemical properties. Research has indicated that bilawsone can display electrochemical performance, suggesting its potential as an alternative material in areas such as energy storage research. dovepress.com The investigation of these varied properties highlights the significance of 2,2'-Bi(3-hydroxy-1,4-naphthoquinone) and its related compounds as subjects of ongoing academic inquiry aimed at discovering new chemical entities with potentially useful characteristics.

Summary of Research Areas Investigated for Lawsone and Derivatives (including this compound)

| Research Area | Key Findings (Examples) |

| Anti-inflammatory | Reduction of inflammatory markers observed in research models. nih.govfrontiersin.org |

| Antimicrobial | Activity demonstrated against certain bacterial and fungal strains. nih.govresearchgate.netscielo.org.co |

| Antioxidant | Radical scavenging activity observed in research studies. researchgate.netscielo.org.co |

| Antitumor/Cytotoxic | Cytotoxic effects reported on certain cancer cell lines in vitro studies. rsc.orgresearchgate.net |

| Electrochemical | Displayed electrochemical performance, potential in energy storage research. dovepress.com |

| Organic Synthesis | Used as a precursor for synthesizing diverse molecular frameworks. rsc.org |

This table summarizes the types of academic research being conducted on lawsone and its derivatives, including compounds like this compound, based on the provided information.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)naphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10O6/c21-15-9-5-1-3-7-11(9)17(23)19(25)13(15)14-16(22)10-6-2-4-8-12(10)18(24)20(14)26/h1-8,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSJQXOTICWTFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C3=C(C4=CC=CC=C4C(=O)C3=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33440-64-1 | |

| Record name | 2,2'-Bi(3-hydroxy-1,4-naphthoquinone) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Bi Lawsone and Its Derivatives

Classical Synthesis Routes for BI-Lawsone

The classical approach to synthesizing bis-lawsone compounds typically involves the condensation reaction between lawsone and an aldehyde. This method leverages the reactivity of the 1,3-dicarbonyl functionality within the lawsone molecule. bohrium.com

Detailed Reaction Pathways and Conditions

The fundamental reaction pathway for the synthesis of bis-lawsone derivatives is a Knoevenagel condensation followed by a Michael addition. The process begins with the reaction of two equivalents of lawsone with one equivalent of an aldehyde in the presence of a catalyst. The reaction is often carried out in various organic solvents such as ethanol, acetic acid, or dichloromethane, and may require heating or refluxing for several hours to proceed to completion.

One of the earliest and most straightforward methods involves simply stirring lawsone and a substituted benzaldehyde at room temperature for an extended period. For instance, novel Mannich bases were synthesized by reacting lawsone, primary amines, and substituted benzaldehydes with mechanical stirring at room temperature for 12 hours, achieving yields between 53% and 93%. scielo.org.co

Precursors and Reagents in this compound Synthesis

The primary precursors for these syntheses are lawsone (2-hydroxy-1,4-naphthoquinone) and a variety of aldehydes. Lawsone itself is a naturally occurring compound that can be extracted from the leaves of the henna plant (Lawsonia inermis) or synthesized commercially. dovepress.comresearchgate.net Synthetic routes to lawsone often start from 1-naphthol. nih.govbenthamdirect.com

The choice of aldehyde is crucial as it determines the nature of the substituent linking the two lawsone units, thereby defining the final derivative. A wide range of aromatic, aliphatic, and heterocyclic aldehydes have been successfully employed.

Common reagents and catalysts in classical synthesis include:

Acid catalysts: Acetic acid, hydrochloric acid.

Base catalysts: Piperidine, pyridine.

Solvents: Ethanol, methanol, dichloromethane, chloroform.

Green Chemistry Approaches in this compound Synthesis

In response to the growing need for sustainable chemical processes, several green synthetic routes for bis-lawsone and its derivatives have been developed. These methods focus on reducing waste, using less hazardous materials, and improving energy efficiency. rsc.org

Environmentally Benign Synthetic Protocols

Green syntheses often employ alternative energy sources and safer solvents. Key protocols include:

Ultrasonic Irradiation: This technique uses ultrasound to induce chemical reactions. It offers benefits such as shorter reaction times (5-15 minutes), high product yields (91-98%), and mild reaction conditions. thieme-connect.com For example, dihydro-4H-benzo[g]chromene derivatives, which are related structures, were efficiently synthesized via a one-pot Knoevenagel–Michael reaction using ultrasonic irradiation in a water and ethanol mixture at room temperature. thieme-connect.com

Microwave Irradiation: Microwave-assisted synthesis is another energy-efficient method that can significantly reduce reaction times and improve yields. It has been used for the synthesis of naphthofuroquinones from lawsone, various aldehydes, and isocyanides. researchgate.net

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or ionic liquids is a cornerstone of green chemistry. rsc.org The synthesis of thio-derivatives of lawsone has been successfully carried out in water. researchgate.netfrontiersin.org

Catalytic Systems for Enhanced Green Synthesis

The development of novel catalytic systems is central to green synthesis, aiming for high efficiency, selectivity, and reusability.

Organocatalysts: L-proline has been used as an effective and environmentally friendly organocatalyst for synthesizing lawsone derivatives. The reaction of lawsone, aromatic aldehydes, and malononitrile proceeds under reflux conditions in ethanol, offering mild conditions and a simple work-up procedure. thieme-connect.com

Nanocomposite Catalysts: Novel catalytic systems, including those based on magnetic nanoparticles, have been introduced to facilitate the synthesis of lawsone derivatives. These catalysts are often reusable and highly efficient. doaj.org

Inexpensive and Mild Catalysts: A one-pot synthesis for lawsone itself has been developed using the inexpensive catalyst urea-hydrogen peroxide with a base (t-BuOK) in alcohol, requiring no external heating. nih.govbenthamdirect.com This highlights a move towards more cost-effective and energy-efficient processes, with the added benefit of producing harmless byproducts. nih.govbenthamdirect.com

Advanced Synthetic Strategies for this compound Derivatives

Beyond classical and green syntheses, advanced strategies have been developed to create more complex and diverse this compound derivatives. These methods often involve multicomponent reactions or novel annulation strategies.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains significant portions of all starting materials. scielo.org.co The Mannich reaction, a classic three-component reaction, is frequently used to synthesize β-amino carbonyl derivatives of lawsone by reacting lawsone, an aldehyde, and an amine. scielo.org.coscielo.org.co This approach is noted for its high atom economy and often environmentally clean conditions. scielo.org.co

Domino Reactions: These reactions, also known as tandem or cascade reactions, involve multiple bond-forming transformations occurring sequentially in a single pot without isolating intermediates. A domino three-component coupling reaction has been used to synthesize complex chromene derivatives from lawsone precursors. researchgate.net

[3+2] Annulation/Cyclization: This strategy is used to construct five-membered heterocyclic rings onto the lawsone scaffold. For instance, dehydro-α-dunnione was synthesized from lawsone and 3-chloro-3-methyl-1-butyne through a one-pot, formal [3+2] cyclization using a CuI catalyst. rsc.org This approach opens pathways to naturally occurring heterocyclic quinoids like dunnione and its analogues. nih.gov

The following table summarizes various synthetic conditions for producing this compound and its derivatives, highlighting the diversity of applied methodologies.

| Derivative Type | Methodology | Catalyst | Solvent/Medium | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Mannich Bases | Three-Component Reaction | None (Mechanical Stirring) | Not specified | Room Temp, 12 h | 53-93 | scielo.org.co |

| Benzo[g]chromene derivatives | Ultrasonic Irradiation | Ammonium acetate | Water/Ethanol | Room Temp, 5-15 min | 91-98 | thieme-connect.com |

| Amino-benzo[g]chromene derivatives | Organocatalysis | L-proline | Ethanol | Reflux | Good to excellent | thieme-connect.com |

| Thio-derivatives | Microwave Irradiation / Conventional Heating | None specified | Water | Not specified | Not specified | frontiersin.org |

| Lawsone (Precursor) | One-Pot Synthesis | Urea-hydrogen peroxide / t-BuOK | Alcohol | No external heating | 82 | nih.govbenthamdirect.com |

| Dehydro-α-dunnione | [3+2] Cyclization | CuI | DMF | 24 h | 60 | rsc.org |

Mannich Reaction in Lawsone Functionalization

The Mannich reaction is a cornerstone in the derivatization of lawsone, providing a straightforward route to a class of compounds known as Mannich bases, which are essentially β-amino carbonyl compounds. scielo.org.cotandfonline.com This one-pot, three-component reaction involves the condensation of lawsone, an aldehyde (often non-enolizable), and a primary or secondary amine. nih.govsciforum.net The reaction is highly valued for its efficiency, atom economy, and the generation of biologically relevant aminonaphthoquinone derivatives. scielo.org.co

The mechanism typically begins with the formation of an iminium ion from the condensation of the aldehyde and the amine. nih.govtandfonline.com Subsequently, the nucleophilic lawsonate anion, formed by the deprotonation of lawsone's hydroxyl group, attacks the iminium ion to yield the final Mannich base. nih.govtandfonline.com A variety of catalysts and conditions have been developed to optimize this transformation. These include Brønsted acids like p-toluenesulfonic acid (p-TsOH) and dodecyl benzenesulfonic acid (DBSA), as well as Lewis acids. nih.gov Syntheses are often performed in solvents like ethanol or even in aqueous media, aligning with green chemistry principles. nih.govtandfonline.comresearchgate.net For instance, Thakore et al. reported the synthesis of lawsone Mannich bases in ethanol at room temperature with yields ranging from 54% to 85%. nih.govtandfonline.com Similarly, Cardoso and co-workers achieved yields of 70–95% for a series of lawsone derivatives prepared via the Mannich reaction. nih.gov

| Reactants | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Lawsone, Aromatic Aldehydes, Aliphatic Amines | None / Ethanol | Room Temperature, 2–14 h | 54–85% | nih.govtandfonline.com |

| Lawsone, Substituted Benzaldehydes, Butylamine/Octylamine | None / Ethanol | Room Temperature, 12 h | 70–95% | nih.gov |

| Lawsone, Aldehydes, Amines | p-TsOH / CH3CN | Room Temperature, 0.5–48 h | 55–98% | nih.gov |

| Lawsone, Aldehydes, Amines | DBSA / Water | Room Temperature, 12–216 h | 21–85% | nih.gov |

| Lawsone, Aldehydes, Amines | InCl3 / Water | Reflux, 5–7 h | 78–90% | scielo.org.co |

Click Chemistry Applications in Lawsone Derivatization

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the derivatization of lawsone. This reaction enables the efficient and specific covalent linking of different molecular fragments under mild conditions. A notable application is in the synthesis of glycosidic derivatives of lawsone, where a sugar moiety is attached to the lawsone scaffold via a stable triazole linker. nih.gov

This strategy was successfully employed to create a novel series of lawsone glycosides. The synthesis involves preparing an azide-functionalized lawsone and an alkyne-functionalized sugar, or vice-versa, which are then joined using the CuAAC reaction. For example, a glycosyl triazole derivative was synthesized from peracetylated D-glucose, demonstrating the utility of this method in creating complex molecules with potential biological activities. nih.gov The resulting 1,2,3-triazole ring is not merely a linker but can actively participate in molecular interactions, making this a valuable strategy for generating new chemical entities. nih.gov

| Lawsone Precursor | Sugar Precursor | Reaction Type | Resulting Linkage | Reference |

|---|---|---|---|---|

| Azido-functionalized Lawsone | Alkyne-functionalized Sugar (e.g., from D-glucose) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Glycosyl Triazole | nih.gov |

Multi-component Reactions (MCRs) for Novel Lawsone Scaffolds

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates substantial portions of all starting materials. researchgate.netbenthamscience.com This approach is highly regarded for its synthetic efficiency, atom economy, and ability to rapidly generate libraries of complex molecules. researchgate.net Beyond the previously discussed Mannich reaction, various other MCRs have been utilized to construct novel heterocyclic scaffolds attached to or fused with the lawsone core.

These reactions provide access to a wide range of chemical diversity. For instance, a one-pot, three-component synthesis of lawsone-linked, fully substituted 1,3-thiazoles has been developed by reacting arylglyoxals, lawsone, and thiobenzamides in acetic acid at 90°C, achieving excellent yields in short reaction times. acs.orgnih.gov Another example involves the tandem three-component reaction of an ortho-hydroxybenzaldehyde, a thiol, and lawsone to generate naphthoxanthene derivatives. researchgate.net The operational simplicity and high yields of these methods make MCRs a superior synthetic route for creating families of novel naphthoquinone-derived compounds. researchgate.net

| Reaction Components | Resulting Scaffold | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Arylglyoxals, Lawsone, Thiobenzamides | Lawsone-1,3-thiazole hybrids | Acetic Acid, 90°C | Catalyst- and metal-free, excellent yields | acs.orgnih.gov |

| ortho-Hydroxybenzaldehyde, Thiol, Lawsone | para- and ortho-Naphthoxanthenes | - | Generates structurally diverse xanthenes | researchgate.net |

| Lawsone, Dimedone, Aromatic Aldehydes | 1,4- and 1,2-Naphthoquinones | LiCl, Microwave irradiation | Short reaction time, easy work-up | researchgate.net |

Thio-derivatization of Lawsone

The introduction of sulfur-containing moieties onto the lawsone scaffold is a significant strategy for creating new derivatives. Thio-derivatives of lawsone are typically synthesized through the reaction of lawsone with various thiols. frontiersin.orgnih.gov This modification often enhances the biological and physicochemical properties of the parent molecule. frontiersin.orgmdpi.com

The synthesis can be carried out using conventional heating or, more efficiently, under microwave irradiation. frontiersin.orgnih.gov Microwave-assisted synthesis has been shown to provide better yields and significantly reduce reaction times, particularly for less soluble thiols. researchgate.net The reaction generally proceeds via a Michael-type addition of the thiol to the C3 position of the naphthoquinone ring. A variety of thiophenyl derivatives have been synthesized using this approach in water, highlighting the method's applicability in green chemistry. frontiersin.orgnih.gov The structure-activity relationship studies of these compounds have shown that the nature and position of substituents on the phenyl ring of the thiol have a key effect on the properties of the final product. frontiersin.orgnih.govresearchgate.net

| Thiol Reactant | Method | Conditions | Key Outcome | Reference |

|---|---|---|---|---|

| Various Thiols | Conventional Heating | Water, 50°C, overnight | Successful synthesis of thio-derivatives | frontiersin.orgnih.gov |

| Various Thiols | Microwave Irradiation | Water | Improved yields and reduced reaction times | frontiersin.orgnih.govresearchgate.net |

Glycosidic Derivatives Synthesis

Glycosylation, the attachment of carbohydrate moieties to a molecular scaffold, is a widely used strategy in medicinal chemistry to enhance properties such as aqueous solubility and bioavailability. mdpi.com In the context of lawsone, the synthesis of its glycosidic derivatives has been explored to modulate its biological activity. nih.govdovepress.com

While lawsone itself is found in nature, it is believed to be an artifact arising from the oxidative transformation of primary glycosidic constituents, known as hennosides, during the processing of the plant material. mdpi.comresearchgate.net Synthetic approaches to lawsone glycosides often aim to mimic or create novel versions of these natural compounds. A key synthetic method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, which allows for the efficient formation of glycosyl triazole derivatives of lawsone. nih.gov This method provides a stable and robust linkage between the sugar and the naphthoquinone core, yielding compounds with distinct chemical and biological profiles compared to the parent aglycone. nih.govnih.gov

| Synthetic Strategy | Key Reactants | Resulting Product Type | Significance | Reference |

|---|---|---|---|---|

| Click Chemistry (CuAAC) | Azido/Alkyne-functionalized Lawsone and Sugar | Glycosyl triazole derivatives | Creates a stable triazole linkage, allows for diverse structures | nih.gov |

Annulation Reactions for Fused Ring Systems

Annulation reactions, which involve the formation of a new ring onto an existing molecular framework, are a powerful method for constructing complex polycyclic systems from lawsone. nih.govrsc.org This strategy has been extensively used to synthesize various linear and angular furonaphthoquinones and their dihydro derivatives, which are an important class of oxygen-containing heterocycles. nih.govrsc.orgresearchgate.net

Several synthetic protocols have been developed to achieve these transformations. For example, a regioselective one-pot, three-component condensation of lawsone with various aldehydes and isocyanides in refluxing toluene affords linear naphtho[2,3-b]-furan-4,9-dione derivatives. nih.gov In this reaction, a Knoevenagel condensation between lawsone and the aldehyde is proposed as the initial step. nih.gov Another approach involves the reaction of 2-hydroxy-1,4-naphthoquinones with enamines, which yields 2,3-disubstituted naphtho[2,3-b]furan-4,9-diones through a mechanism involving nucleophilic attack of the enamine on the quinone ring followed by intramolecular cyclization. nih.gov These methods provide access to a wide variety of fused heterocyclic systems with diverse substitution patterns.

| Reactants | Reaction Type | Product Class | Conditions | Reference |

|---|---|---|---|---|

| Lawsone, Aldehydes, Isocyanides | One-pot three-component condensation | Linear Naphtho[2,3-b]-furan-4,9-diones | Refluxing Toluene | nih.gov |

| 2-Hydroxy-1,4-naphthoquinones, Enamines | Nucleophilic addition and cyclization | 2,3-Disubstituted Naphtho[2,3-b]furan-4,9-diones | Refluxing Toluene | nih.gov |

Metal Complexation Strategies

Lawsone and its derivatives are excellent ligands for forming coordination complexes with a wide range of transition metals. ingentaconnect.com The hydroxyl and carbonyl groups of the lawsone scaffold can chelate to metal ions, leading to the formation of stable metal complexes with unique electronic and structural properties. tandfonline.comresearchgate.net These complexes have garnered significant interest due to their potential applications in various fields. ingentaconnect.com

The synthesis of these complexes is generally straightforward. A common method involves treating an alcoholic solution of lawsone with an aqueous or alcoholic solution of a metal salt. tandfonline.com The addition of a base is often required to facilitate the deprotonation of the hydroxyl group, allowing for coordination. tandfonline.com A diverse array of metals, including copper(II), zinc(II), cobalt(II), nickel(II), manganese(II), and ruthenium(II), have been successfully incorporated into lawsone-based complexes. tandfonline.comresearchgate.netthepharmajournal.com Furthermore, derivatives of lawsone, such as its Mannich bases, can also serve as ligands, leading to even more complex and functionally diverse coordination compounds. nih.govtandfonline.com

| Ligand | Metal Ion | General Synthetic Method | Example Complex Formula | Reference |

|---|---|---|---|---|

| Lawsone (Lw) | Cu(II), Zn(II), Co(II), Ni(II), Mn(II) | Reaction of lawsone with metal salt in alcohol, often with a base | [M(Lw)₂(H₂O)₂] | tandfonline.comresearchgate.net |

| Lawsone Mannich Bases | Cu(II) | Reaction of the Mannich base with a metal salt in the presence of a base | [Cu(L)₂] (where L is the deprotonated Mannich base) | nih.govtandfonline.com |

| Lawsone (Lw) | Ru(II) | Reaction with Ru(II) precursors like cis-[RuCl₂(P-P)₂] | [Ru(Lw)(diphosphine)₂]PF₆ | tandfonline.comresearchgate.net |

| Lawsone derivative (La) | Zn²⁺, Fe²⁺, Ru²⁺ | Hydrothermal synthesis with metal salt | 1:2 (Metal:Ligand) stoichiometry | thepharmajournal.com |

Structure-Activity Relationship (SAR) in Synthetic Design

The development of this compound derivatives as therapeutic agents is critically dependent on a thorough understanding of their structure-activity relationships (SAR). SAR studies investigate how the chemical structure of a compound influences its biological activity, providing a rational basis for the design of more potent and selective molecules. For this compound, this involves modifying the core naphthoquinone scaffold and observing the resultant changes in pharmacological effects.

Modulation of Biological Activity through Structural Alterations

The biological properties of this compound and its analogs can be significantly modulated by making specific structural changes to the parent molecule. The inherent reactivity of the 1,4-naphthoquinone ring, with its electron-accepting capabilities, is a key determinant of its pharmacological activity. scielo.org.coredalyc.org Alterations to this core structure, as well as to the peripheral substituents, can fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Nitrogen-containing derivatives of lawsone have shown promising potential for the treatment of various diseases due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, antitumor, and antiparasitic effects. scielo.org.coscielo.org.co The introduction of amino groups, for instance, can lead to compounds with enhanced biological profiles. The pharmacological activities and mechanisms of action of these derivatives are closely linked to their redox properties and acid-base characteristics, which can be directly influenced by the addition of substituents to the 1,4-naphthoquinone ring. scielo.org.coredalyc.org

Research has demonstrated that the synthesis of various this compound derivatives through multicomponent reactions can yield novel heterocyclic compounds with significant biological activities. For instance, novel bis-naphthoquinone derivatives have been synthesized that exhibit inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase, with inhibition constants (Ki) in the nanomolar range. researchgate.net This highlights the potential for creating potent enzyme inhibitors through the strategic dimerization and modification of the lawsone scaffold.

Table 1: Biological Activity of Selected this compound Derivatives

| Compound | Structural Modification | Biological Activity | Reference |

|---|---|---|---|

| This compound | Parent Compound | Antifungal, Antibacterial | scielo.org.co |

| Amino-derivatives | Introduction of an amino group | Enhanced antibacterial, antifungal, antitumor activity | scielo.org.co |

| Bis-naphthoquinone derivatives (5a-o) | Dimerization with an aromatic aldehyde | Inhibition of hCA I, hCA II, and AChE | researchgate.net |

| O-acyl and O-alkyl derivatives | Addition of acyl or alkyl chains | Herbicidal activity | nih.govresearchgate.net |

Influence of Substituents on Pharmacological Profiles

The nature and position of substituents on the this compound scaffold play a pivotal role in defining the pharmacological profile of the resulting derivatives. The addition of electron-donating or electron-withdrawing groups can alter the redox potential of the naphthoquinone ring, which is crucial for its biological action. redalyc.org

For example, the introduction of chloride and nitro substituents has been shown to yield compounds with significant antibacterial activity against Staphylococcus aureus. redalyc.orgijpsm.com This suggests that electronegative groups can enhance the antibacterial potency of the lawsone core. The ability of these compounds to accept electrons can be modified by these substituents, which in turn modulates their reactivity and pharmacological effects. scielo.org.coredalyc.org

The versatility of the lawsone molecule allows for the synthesis of a wide array of derivatives with diverse pharmacological applications. rsc.org The strategic placement of different functional groups can lead to compounds with selective activity against various biological targets. This targeted approach to synthetic design is essential for developing new therapeutic agents with improved efficacy and reduced side effects.

Table 2: Influence of Substituents on the Pharmacological Profile of this compound Derivatives

| Substituent | Position | Effect on Pharmacological Profile | Reference |

|---|---|---|---|

| Chloride | Varies | Enhanced antibacterial activity | redalyc.orgijpsm.com |

| Nitro | Varies | Enhanced antibacterial activity | redalyc.orgijpsm.com |

| Amino | Varies | Broadened biological activity (antifungal, antitumor) | scielo.org.co |

Lipophilicity and Bioavailability Considerations

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical parameter that influences the pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME). nih.gov For this compound derivatives to be effective therapeutic agents, they must possess an optimal balance of lipophilicity to ensure adequate bioavailability.

While many bioactive compounds like lawsone exhibit promising in vitro activity, their hydrophobic nature can lead to poor solubility and low bioavailability in biological systems, thereby limiting their therapeutic efficacy. nih.govtandfonline.com The modification of the this compound structure to modulate its lipophilicity is a key strategy in drug design.

A structure-activity relationship study on O-acyl and O-alkyl derivatives of lawsone demonstrated a strong influence of lipophilicity on their herbicidal activity. nih.govresearchgate.net The data from this study fitted a logP-dependent quadratic mathematical model, indicating that there is an optimal range of lipophilicity for this particular biological activity. nih.govresearchgate.net This underscores the importance of considering lipophilicity in the design of new this compound derivatives to enhance their bioavailability and, consequently, their pharmacological effects. The hydrophobic nature of lawsone can be a challenge for its delivery, as it is poorly soluble and has low permeability and stability in biological systems. researchgate.net

Table 3: Lipophilicity and Bioavailability Parameters

| Parameter | Definition | Importance in this compound Design |

|---|---|---|

| Lipophilicity (logP) | The measure of a compound's solubility in a nonpolar solvent versus a polar solvent. | Influences solubility, membrane permeability, and overall bioavailability. nih.gov |

| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Poor bioavailability due to high hydrophobicity can limit the therapeutic potential of this compound derivatives. nih.govtandfonline.com |

| Structural Modification | Alterations to the chemical structure of this compound. | Can be used to optimize lipophilicity and improve bioavailability. nih.govresearchgate.net |

Mechanistic Investigations of Bi Lawsone Biological Activities

Anticancer Mechanisms of Action

BI-Lawsone exerts its anticancer effects through a variety of interconnected mechanisms, ranging from the induction of apoptosis to the modulation of cellular redox balance and critical signaling pathways. These actions collectively contribute to its potential as a therapeutic agent.

Apoptosis Induction Pathways

A cornerstone of this compound's anticancer activity is its capacity to selectively induce apoptosis in malignant cells. Research has demonstrated that certain this compound derivatives, such as compound 1j (3,3'-((4-(trifluoromethyl)phenyl)methylene)bis(2-hydroxynaphthalene-1,4-dione)), are potent inducers of apoptosis in human glioma cells (CCF-4). nih.govnih.govplos.org This process is mediated through caspase-dependent apoptotic pathways. nih.govnih.govplos.org The induction of apoptosis by this compound derivatives is a critical mechanism for eliminating cancer cells without causing widespread damage to normal tissues. nih.govplos.org

Inhibition of Key Enzymes in Tumor Progression

This compound and its analogs have been investigated for their ability to inhibit enzymes that are crucial for tumor progression. One significant target is DNA topoisomerase-I, an enzyme involved in DNA replication and repair. Studies on 3,3′-(arylmethylene)bis(2-hydroxynaphthalene-1,4 dione) derivatives have shown their potential to inhibit this enzyme. For instance, in one study, four different derivatives demonstrated inhibitory activity against Leishmania donovani DNA topoisomerase-I at a concentration of 200 µM.

Furthermore, a Mannich base derived from lawsone, a related compound, has been found to inhibit pyruvate kinase M2 (PKM2). PKM2 is a key enzyme in cancer cell metabolism, and its inhibition can disrupt the metabolic adaptability of tumor cells, leading to reduced ATP production and cellular energy collapse. The Mannich base demonstrated selective cytotoxicity against various cancer cell lines, with a selectivity index (SI) of 4.63 in SCC-9 cells, 3.9 in B16-F10 cells, 3.4 in Hep-G2 cells, and 2.03 in HT-29 cells.

The table below summarizes the inhibitory effects of this compound and its derivatives on key enzymes.

| Compound/Derivative | Target Enzyme | Effect | Cell Line/Organism |

| 3,3′-(arylmethylene)bis(2-hydroxynaphthalene-1,4 dione) derivatives | DNA topoisomerase-I | Inhibition at 200 µM | Leishmania donovani |

| Mannich base of lawsone | Pyruvate Kinase M2 (PKM2) | Inhibition, Selective Cytotoxicity | SCC-9, B16-F10, Hep-G2, HT-29 |

Modulation of Redox Homeostasis and Reactive Oxygen Species (ROS) Generation

A pivotal aspect of this compound's mechanism is its ability to modulate the redox homeostasis of cancer cells, primarily through the generation of reactive oxygen species (ROS). The induction of oxidative stress in cancer cells is a key trigger for the caspase-dependent apoptotic pathways initiated by this compound derivatives like 1j . nih.govnih.govplos.org The generation of ROS disrupts the cellular antioxidant defense systems and leads to oxidative damage to cellular components, ultimately culminating in cell death. nih.gov This selective induction of ROS in cancer cells contributes to the compound's targeted anticancer activity. nih.gov

Effects on Mitochondrial Function in Cancer Cells

The mitochondria play a central role in the apoptotic process, and this compound derivatives have been shown to directly impact mitochondrial function in cancer cells. Treatment with these compounds leads to a decrease in the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction. nih.govnih.gov This disruption of mitochondrial integrity is a critical step in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors and the activation of caspases. Flow cytometric analyses have confirmed the ability of this compound derivatives to compromise the mitochondrial membrane potential in cancer cells. nih.govnih.govplos.org

NF-κB Pathway Modulation

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, cell survival, and proliferation, and its persistent activation is a hallmark of many cancers. While direct studies on this compound are ongoing, research on the parent compound, lawsone, indicates an ability to reduce NF-κB activity. This suggests that this compound may also exert its anticancer effects by downregulating pro-survival signaling pathways like the PI3K/AKT/mTOR pathway, which is often interconnected with NF-κB signaling. nih.govnih.govplos.org The downregulation of these pathways would further sensitize cancer cells to apoptosis and inhibit their growth and proliferation. nih.gov

Antimicrobial Mechanisms

The antimicrobial effects of naphthoquinones, including lawsone, are believed to stem from a multi-faceted approach targeting essential cellular structures and processes in pathogens.

Disruption of Microbial Cell Walls

Scientific investigations into lawsone and its derivatives suggest that one of their primary antimicrobial mechanisms involves the disruption of the microbial cell wall. The planar structure of the naphthoquinone ring is thought to play a significant role in its ability to interact with and compromise the integrity of the bacterial cell envelope. This interaction can lead to increased membrane permeability and subsequent leakage of intracellular components, ultimately resulting in cell death. However, specific studies detailing the precise interactions of this compound with microbial cell walls are not yet available.

Inhibition of Essential Metabolic Pathways in Pathogens

Naphthoquinones are known to interfere with crucial metabolic pathways within pathogenic microorganisms. One of the key mechanisms is the inhibition of the mitochondrial respiratory chain through redox cycling, which leads to the generation of reactive oxygen species (ROS). This oxidative stress can damage cellular components, including DNA, proteins, and lipids, thereby disrupting essential processes.

Additionally, some studies suggest that these compounds can act as antimetabolites, interfering with the synthesis of vital molecules necessary for bacterial survival. For instance, some antibacterial agents target the biosynthesis of essential metabolites like nucleotides or vitamins. While this is a known mechanism for some antibacterial compounds, specific research confirming this compound's role as an inhibitor of particular metabolic pathways in pathogens is currently lacking.

Effects against Multi-Drug Resistant (MDR) Organisms

The rise of multi-drug resistant (MDR) bacteria presents a significant global health challenge. Naphthoquinones, including lawsone, have demonstrated activity against various MDR strains. For example, lawsone has shown antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA). The ability of these compounds to target multiple cellular pathways may contribute to their effectiveness against bacteria that have developed resistance to conventional antibiotics targeting a single mechanism. Research is ongoing to explore the full potential of this compound and other derivatives against a broader spectrum of MDR pathogens.

Table 1: Reported Activity of Naphthoquinones Against Select MDR Pathogens

| Compound | MDR Pathogen | Reported Activity (MIC) |

|---|---|---|

| Lawsone | Methicillin-Resistant Staphylococcus aureus (MRSA) | >16 µg/mL |

| Plumbagin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 4 to 8 μg/mL |

| Plumbagin | Pseudomonas aeruginosa | 0.5 to 8 μg/mL |

| Plumbagin | Klebsiella pneumoniae | 0.5 to 8 μg/mL |

| Plumbagin | Escherichia coli | 0.5 to 8 μg/mL |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium. Data for this compound is not currently available.

Synergistic Effects with Conventional Antibiotics

An important area of investigation is the potential for this compound and related compounds to act synergistically with existing antibiotics. This synergy can enhance the efficacy of conventional drugs, potentially overcoming resistance mechanisms and reducing the required dosage. For example, studies on other natural compounds have shown that they can potentiate the activity of antibiotics like ampicillin and gentamicin against MDR strains. The mechanism for this synergy often involves the natural compound disrupting the bacterial cell wall, which then allows for increased penetration of the conventional antibiotic. Further research is needed to determine if this compound exhibits similar synergistic properties.

Anti-inflammatory and Immunomodulatory Mechanisms

In addition to antimicrobial properties, naphthoquinones are being investigated for their anti-inflammatory and immunomodulatory effects.

Suppression of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6)

Chronic inflammation is characterized by the overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). Some natural compounds have been shown to exert anti-inflammatory effects by inhibiting the production of these key signaling molecules. The proposed mechanism often involves the modulation of inflammatory signaling pathways, such as the NF-κB pathway. While the anti-inflammatory potential of lawsone has been noted, specific studies quantifying the inhibitory effects of this compound on the production of TNF-α, IL-1β, and IL-6 have not yet been conducted.

Table 2: Investigated Compounds and their Mention in the Article

| Compound Name |

|---|

| This compound (methylene-3,3'-bilawsone) |

| Lawsone |

| Plumbagin |

| Ampicillin |

| Gentamicin |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Interleukin-1 beta (IL-1β) |

Antiplatelet Mechanisms

The antiplatelet activity of this compound and its derivatives involves a multi-faceted mechanism primarily targeting mitochondrial function, which is crucial for the energy-intensive process of platelet activation. Research into ortho-carbonyl hydroquinones, the class of compounds to which this compound belongs, has revealed that their antiplatelet effects are significantly enhanced by modifications that target the mitochondria.

A key mechanism underlying the antiplatelet effect of this compound derivatives is the uncoupling of oxidative phosphorylation (OXPHOS). This process disrupts the normal functioning of the mitochondrial respiratory chain, leading to a decrease in ATP synthesis. The disruption of energy production is a critical blow to platelet activation, a process that is heavily reliant on mitochondrial ATP. The mechanism of action involves the uncoupling of OXPHOS, which consequently leads to an increase in mitochondrial ROS production. This alteration disrupts the energy production necessary for the platelet activation process nih.govfrontiersin.org.

Further investigation into the mitochondrial effects of this compound-related compounds shows a significant impact on the mitochondrial membrane potential (ΔΨm) and the oxygen consumption rate (OCR). A decrease in the mitochondrial membrane potential is a direct consequence of mitochondrial uncoupling. This depolarization of the mitochondrial membrane, along with a reduced OCR, signifies impaired mitochondrial function. These effects collectively contribute to the inhibition of platelet activation by limiting the energy supply required for aggregation and other activation-dependent processes nih.govfrontiersin.org.

This compound derivatives have demonstrated potent inhibitory effects on platelet aggregation induced by various agonists, including thrombin receptor-activating peptide-6 (TRAP-6) and collagen. In studies on washed human platelets, derivatives of 2-hydroxy-1,4-naphthoquinone, the core structure of this compound, have shown significant inhibition of both TRAP-6 and collagen-induced platelet aggregation.

One particular derivative, compound 4 (2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione), was identified as a highly active antiplatelet agent. The inhibitory concentrations (IC50) for this compound were determined for both TRAP-6 and collagen-induced aggregation, highlighting its efficacy. Notably, many of these derivatives exhibited greater effectiveness against collagen-induced aggregation compared to TRAP-6-induced aggregation, suggesting a potential for selective inhibition of certain platelet activation pathways nih.govnih.gov.

The table below summarizes the inhibitory effects of a key this compound derivative on platelet aggregation.

| Compound | Agonist | IC50 (μM) |

| Compound 4 (2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione) | TRAP-6 | 15.03 ± 1.52 |

| Collagen | 5.58 ± 1.01 |

Data sourced from studies on thio-derivatives of 2-hydroxy-1,4-naphthoquinone. nih.govnih.gov

This targeted inhibition of platelet aggregation, mediated by the disruption of mitochondrial function, underscores the potential of this compound and its analogues as novel antiplatelet agents.

Antioxidant Mechanisms

This compound exhibits significant antioxidant activity through a multi-faceted approach, involving direct interaction with reactive species and the modulation of endogenous antioxidant systems.

The capacity of this compound and its derivatives to neutralize free radicals is a cornerstone of their antioxidant properties. This activity is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. mdpi.comnih.gov The DPPH method relies on a stable free radical that shows a characteristic deep purple color and strong absorbance at 517 nm. mdpi.comnih.gov When an antioxidant, such as a lawsone derivative, donates a hydrogen atom to the DPPH radical, it becomes a stable, non-radical molecule (DPPH-H), leading to a color change from purple to yellow and a corresponding decrease in absorbance. nih.gov This decolorization is directly proportional to the radical scavenging capacity of the compound. nih.gov

Studies on various synthetic derivatives of lawsone have confirmed their potent free radical scavenging capabilities using the DPPH model. asianjpr.com For instance, one investigation revealed that a specific synthesized derivative, compound 3d, demonstrated a significant antioxidant effect with an IC50 value of 75.39 ± 4.12 µg/ml, which was comparable to the standard antioxidant, ascorbic acid (IC50 45.54 ± 3.06 µg/ml). asianjpr.com The DPPH radical-scavenging assay has shown significant activity for a range of naphtoquinone derivatives, highlighting the importance of this chemical scaffold in combating oxidative stress. researchgate.net

| Compound | IC50 (µg/ml) | Reference Compound | IC50 (µg/ml) |

|---|---|---|---|

| Compound 3d (Lawsone Derivative) | 75.39 ± 4.12 | Ascorbic Acid (Standard) | 45.54 ± 3.06 |

Hydroxynaphthoquinones, the structural class to which this compound belongs, possess a strong ability to coordinate with and form complexes with metal ions. researchgate.net This process, known as chelation, is a crucial antioxidant mechanism. Metal ions, particularly transition metals like iron (Fe³⁺) and copper, can act as catalysts in the formation of highly reactive free radicals, such as the hydroxyl radical, through Fenton-type reactions. By binding, or chelating, these metal ions, this compound can sequester them and prevent their participation in these damaging oxidative processes. researchgate.netnouryon.com

Beyond direct scavenging and chelation, this compound may exert its antioxidant effects by modulating the activity of key endogenous antioxidant enzymes. Superoxide Dismutase (SOD) is a primary enzymatic antioxidant that plays a critical role in cellular defense by catalyzing the dismutation of the highly reactive superoxide anion into oxygen and hydrogen peroxide. researchgate.netscialert.net

In silico molecular docking studies have provided significant insights into the interaction between lawsone and SOD. scialert.netimrpress.com These studies predict that lawsone can bind effectively to allosteric sites on the SOD1 enzyme, which are distinct from the active site. imrpress.comupm.edu.my The binding affinities for two predicted allosteric regions, A and B, were calculated to be -7.3 and -6.6 kcal/mol, respectively. scialert.netimrpress.comupm.edu.my The interaction is stabilized by several hydrophobic interactions and the formation of four hydrogen bonds between the lawsone molecule and the enzyme. researchgate.netscialert.net This binding to allosteric sites suggests a potential mechanism for modulating the enzyme's catalytic activity, thereby enhancing the cell's ability to neutralize superoxide radicals and reduce oxidative stress. scialert.net

| Allosteric Site | Binding Affinity (kcal/mol) |

|---|---|

| Region A | -7.3 |

| Region B | -6.6 |

Other Biological Activities and Mechanisms

The biological activities of this compound extend beyond its antioxidant capacity, encompassing significant anti-infective properties.

Lawsone and its synthetic derivatives, particularly those incorporating nitrogen (Mannich bases), exhibit promising potential as broad-spectrum antiparasitic agents. redalyc.orgnih.gov Their mechanisms of action are often linked to their redox properties. redalyc.org

A series of novel lawsone Mannich bases have been tested against several parasites responsible for neglected tropical diseases. nih.gov Specific derivatives demonstrated potent and selective activity against Toxoplasma gondii, the causative agent of toxoplasmosis. For example, hydrochloride salts of Mannich bases derived from salicylaldehyde and long-chain alkyl amines were found to be strongly active against T. gondii cells, with one compound showing even higher activity than a known reference compound. nih.gov Other derivatives were found to be efficacious against Trypanosoma brucei brucei (the agent of African trypanosomiasis) and Leishmania major (an agent of leishmaniasis). nih.gov The antiparasitic action of such compounds can involve various mechanisms, including the disruption of essential enzymes, interference with cellular functions like DNA replication, or impairment of the parasite's energy metabolism. longdom.orgstudy.com

The 1,4-naphthoquinone scaffold, central to this compound, is a key structural feature in the development of antimalarial agents. ijper.orgresearchgate.net The clinically used antimalarial drug Atovaquone is itself a 3-substituted derivative of lawsone. ijper.orgnih.gov The antiparasitic activity of quinones against the malaria parasite, Plasmodium falciparum, is believed to occur through several biochemical mechanisms. ijper.org These include the generation of reactive oxygen species (ROS), enzymatic inhibition (such as glutathione reductase), and competitive inhibition of the parasite's cytochrome bc1 complex, which is a critical component of the mitochondrial electron transport chain. ijper.orgnih.gov

Synthetic Mannich base derivatives of lawsone have been evaluated for their in vitro activity against both chloroquine-sensitive (3D-7) and chloroquine-resistant (RKL-2) strains of P. falciparum. researchgate.net Several synthesized compounds showed good antimalarial activity, with IC50 values in the sub-microgram per milliliter range. ijper.org For example, a study reported IC50 values for five active compounds ranging from 0.411-0.502 µg/ml against the sensitive strain and 1.391-2.394 µg/ml against the resistant strain. ijper.org While these were less potent than the standard drug chloroquine in this particular study, they demonstrate the potential of the lawsone scaffold as a lead structure for developing novel drugs to combat resistant malaria. ijper.orgresearchgate.net Another potential mechanism for related compounds involves the inhibition of hemozoin formation, a crucial detoxification pathway for the parasite. nih.gov

| Compound Group | Strain | IC50 Range (µg/ml) |

|---|---|---|

| Five Active Lawsone Mannich Bases | Sensitive (3D-7) | 0.411 - 0.502 |

| Resistant (RKL-2) | 1.391 - 2.394 | |

| Chloroquine (Reference) | Sensitive (3D-7) | 0.044 |

| Resistant (RKL-2) | 0.216 |

Hepatoprotective Effects

The hepatoprotective potential of this compound (lawsone) has been investigated in the context of drug-induced liver injury. Studies have demonstrated its efficacy in mitigating the hepatotoxicity induced by the combination of rifampicin (RIF) and isoniazid (INH), two first-line anti-tuberculosis drugs known for their potential to cause liver damage.

In an in vitro model using HepG2 cells, the administration of RIF-INH led to a significant reduction in cell viability. However, treatment with lawsone was found to restore the viability of these cells in a dose-dependent manner. Notably, even at a low concentration of 7.5 μM, lawsone demonstrated a significant protective effect. Furthermore, the leakage of transaminases, a marker of liver cell damage, was considerably reduced in the presence of lawsone. The levels of malondialdehyde (MDA), an indicator of lipid peroxidation and oxidative stress, were also significantly lowered by lawsone treatment.

In vivo studies using Wistar rats have further substantiated these findings. Oral administration of lawsone to animals with RIF-INH-induced hepatotoxicity resulted in a significant decrease in the serum levels of transaminases. Additionally, lawsone treatment improved the albumin to globulin ratio and lowered the level of bilirubin, indicating an improvement in liver function. The antioxidant potential of lawsone is believed to be a key mechanism behind its hepatoprotective effects.

Table 1: Hepatoprotective Effects of this compound on Rifampicin-Isoniazid Induced Hepatotoxicity

| Model System | Parameter | Observation |

|---|---|---|

| In vitro (HepG2 cells) | Cell Viability | Restored viability reduced by RIF-INH |

| Transaminase Leakage | Significantly reduced | |

| MDA Levels | Significantly reduced | |

| In vivo (Wistar rats) | Serum Transaminases | Significantly lowered |

| Albumin/Globulin Ratio | Improved | |

| Bilirubin Levels | Lowered |

Acetylcholinesterase Inhibition

This compound, as a 1,4-naphthoquinone, has been investigated for its potential to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease.

Research on the parent compound, 1,4-naphthoquinone, has shown an acetylcholinesterase inhibitory value of 51% at a concentration of 50 µM. However, studies on substituted 1,4-naphthoquinone derivatives suggest that substitutions at the 2-position, as seen in this compound (2-hydroxy-1,4-naphthoquinone), may influence this activity. Some 2-substituted derivatives have been found to decrease the inhibitory potential against AChE.

The mechanism of AChE inhibition by some naphthoquinone derivatives has been explored through molecular docking studies. These studies suggest that certain derivatives can exhibit a dual binding interaction with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme. While less active 1,4-naphthoquinone derivatives may interact primarily with the PAS and the mid-gorge region of the enzyme. The precise binding mode and inhibitory kinetics of this compound itself require further specific investigation.

Table 2: Acetylcholinesterase Inhibitory Activity of 1,4-Naphthoquinone

| Compound | Concentration | % Inhibition |

|---|---|---|

| 1,4-Naphthoquinone | 50 µM | 51% |

Molluscicidal and Insecticidal Properties

This compound and its derivatives have demonstrated significant molluscicidal and insecticidal activities, positioning them as potential agents for pest control. nih.gov The pharmacological actions of naphthoquinones are generally linked to their oxide/reduction and acid/base properties. nih.gov

The molluscicidal efficacy of lawsone has been evaluated against Biomphalaria glabrata, a snail that acts as an intermediate host for schistosomiasis. In these studies, lawsone exhibited notable activity. The lethal concentration (LC50) values, which represent the concentration required to kill 50% of the test population, have been determined and are presented in the table below. Research has also indicated that the molluscicidal activity can be influenced by the nature of substituents on the naphthoquinone ring, with derivatives bearing non-polar groups often showing enhanced activity.

In terms of insecticidal properties, the mechanism of action for 2-hydroxy-3-alkyl-1,4-naphthoquinones has been linked to the inhibition of the ubiquinol cytochrome c oxidoreductase, also known as mitochondrial complex III. This inhibition disrupts the electron transport chain, a vital process for cellular respiration in insects. Furthermore, studies on derivatives of lawsone have demonstrated larvicidal activity against the dengue vector, Aedes aegypti. Molecular docking analyses of a potent lawsone derivative suggest that its insecticidal action may also involve the inhibition of acetylcholinesterase 1 (AChE1) and kynurenine (B1673888) aminotransferase, as well as causing histopathological damage to the columnar epithelial cells and peritrophic membrane in the midgut of the larvae.

**Table 3: Molluscicidal Activity of this compound against *Biomphalaria glabrata***

| Compound | LC50 (µg/mL) | LC90 (µg/mL) |

|---|---|---|

| This compound | 28.3 | 41.9 |

Herbicidal Effects

The phytotoxic properties of this compound and its derivatives have been explored, suggesting their potential as natural herbicides. The mechanism of action for the herbicidal effects of related naphthoquinones, such as juglone and plumbagin, is attributed to the generation of reactive oxygen species (ROS), which leads to oxidative stress. This oxidative stress can cause depletion of glutathione (GSH) and alkylation of essential proteins and DNA, ultimately leading to cell death in plants. researchgate.net

Studies on O-acyl and O-alkyl derivatives of lawsone have been conducted on etiolated wheat coleoptiles and several weed species, including Echinochloa crus-galli L., Lolium rigidum Gaud., Lolium perenne L., and Avena fatua L. dovepress.com The primary effects observed were stunting of growth and necrosis resulting from growth inhibition. dovepress.com The research highlighted a significant correlation between the lipophilicity of the derivatives and their herbicidal activity, with the data often fitting a log P-dependent quadratic mathematical model. dovepress.com This indicates that the ability of the compound to penetrate the plant cuticle and membranes is a crucial factor in its phytotoxicity. While specific inhibitory concentration values for this compound itself are not extensively documented in the reviewed literature, the findings from its derivatives provide strong evidence for its herbicidal potential and the underlying mechanistic principles.

Preclinical Research and Therapeutic Potential

In Vitro Efficacy Studies

In vitro studies have been fundamental in characterizing the biological activity of BI-Lawsone, providing insights into its cell-specific effects and its ability to modulate the activity of key enzymes involved in disease pathology.

The cytotoxic potential of this compound has been evaluated against a variety of cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability. banglajol.infoglobalresearchonline.net

Studies have demonstrated that this compound exhibits selective cytotoxicity. For instance, the chloroform extract of henna, which contains this compound, was reported to be active against human colon cancer cell lines (Caco-2) and liver cancer cell lines (HepG2), with IC50 values of 25.1 μg/ml and 28 μg/ml, respectively. ijpsm.com In another study, the IC50 of this compound on the A431 (skin epidermoid carcinoma) cell line was determined to be 3650 μM, while no IC50 was detected in the 3T3 (fibroblast) cell line, suggesting a degree of selectivity for cancer cells. imrpress.comscialert.net Furthermore, research on the human colon cancer DLD-1 cell line has shown that this compound can reduce cell proliferation. nih.gov

Conversely, a WST-1-based cytotoxicity assay performed on MCF7 (breast cancer), Caco2 (colorectal adenocarcinoma), BJ (normal fibroblast), and Keratinocyte cells found cell viabilities to be over 90% for all cell lines, indicating low cytotoxicity in that particular study. researchgate.net

| Cell Line | Cell Type | Assay | IC50 Value | Source |

|---|---|---|---|---|

| Caco-2 | Human Colon Cancer | MTT | 25.1 µg/ml | ijpsm.com |

| HepG2 | Human Liver Cancer | MTT | 28 µg/ml | ijpsm.com |

| A431 | Human Skin Epidermoid Carcinoma | MTT | 3650 µM | imrpress.comscialert.net |

| 3T3 | Fibroblast | MTT | Not Detected | imrpress.comscialert.net |

| DLD-1 | Human Colon Cancer | - | Reduced Proliferation | nih.gov |

This compound and its derivatives have been investigated for their ability to inhibit various enzymes. A study on 3-alkylated this compound derivatives demonstrated their potential as selective inhibitors for respiratory oxidases. nih.gov Specifically, four of the synthesized compounds were able to reduce the oxidoreductase activity of cytochrome bo3 from Escherichia coli by more than 50% without significantly affecting cytochrome bd-I activity. nih.gov

In another investigation, this compound was found to decrease the activity of bovine liver catalase through a noncompetitive inhibition mechanism. researchgate.net Additionally, the methanolic extract of Lawsonia inermis, containing this compound, has been shown to significantly inhibit the enzymatic activity of amylase. ijpsm.com

| Enzyme | Source Organism/Tissue | Inhibition Effect | Source |

|---|---|---|---|

| Cytochrome bo3 Ubiquinol Oxidase | Escherichia coli | >50% reduction in activity | nih.gov |

| Catalase | Bovine Liver | Significant decrease in activity (Noncompetitive inhibition) | researchgate.net |

| Amylase | - | Significant inhibition | ijpsm.com |

In Vivo Animal Models

In a preclinical rodent model of Freund's Complete Adjuvant (FCA)-induced rheumatoid arthritis, this compound demonstrated significant anti-inflammatory and anti-arthritic properties. nih.govfrontiersin.org Treatment with this compound was shown to inhibit the development of arthritis, reduce paw edema, and attenuate histopathological parameters and arthritic scores. nih.govfrontiersin.org

In the context of oncology, the effect of this compound was evaluated in a rat model of azoxymethane (AOM)-mediated colon cancer. nih.gov The study found that this compound reduced the number of aberrant crypt foci, which are precursors to colon cancer. nih.gov Histological analysis also suggested a decrease in the number of adenomas and lesions in the colon. nih.gov

Pharmacodynamic biomarkers are used to measure the biological effects of a compound. In the rheumatoid arthritis animal model, treatment with this compound led to a reduction in the expression levels of several key inflammatory markers. nih.govfrontiersin.org These included pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.govfrontiersin.org Furthermore, this compound treatment decreased the expression of Nuclear Factor-kappa B (NF-ĸB), Matrix Metalloproteinase-2 (MMP-2), Matrix Metalloproteinase-3 (MMP-3), and Vascular Endothelial Growth Factor (VEGF). nih.govfrontiersin.org Levels of Prostaglandin E2 (PGE2) were also found to be reduced. nih.govfrontiersin.org

In the DLD-1 human colon cancer cell line, this compound was found to delay the progression of the cell cycle by decreasing the expression of cyclin B1 and cyclin-dependent kinase 1 (cdk1) through the inactivation of NF-κB. nih.gov

| Disease Model | Biomarker | Effect of this compound | Source |

|---|---|---|---|

| Rheumatoid Arthritis | TNF-α | Reduced Expression | nih.govfrontiersin.org |

| IL-1β | Reduced Expression | nih.govfrontiersin.org | |

| IL-6 | Reduced Expression | nih.govfrontiersin.org | |

| NF-ĸB | Reduced Expression | nih.govfrontiersin.org | |

| MMP-2 | Reduced Expression | nih.govfrontiersin.org | |

| MMP-3 | Reduced Expression | nih.govfrontiersin.org | |

| VEGF | Reduced Expression | nih.govfrontiersin.org | |

| PGE2 | Reduced Levels | nih.govfrontiersin.org | |

| Colon Cancer (DLD-1 cells) | Cyclin B1 | Decreased Expression | nih.gov |

| cdk1 | Decreased Expression | nih.gov | |

| NF-κB | Inactivated | nih.gov |

Investigations into the systemic effects of this compound in animal models have provided initial insights into its broader physiological impact. In the FCA-induced rheumatoid arthritis model in rats, laboratory investigations showed improved results for hematological and hepatic parameters in the groups treated with this compound compared to the control group. nih.govfrontiersin.org Importantly, this study reported no hepatotoxic or nephrotoxic effects of this compound at the tested doses. nih.govnih.gov

Nanoparticle Formulations and Drug Delivery Systems

The therapeutic application of Lawsone, a naturally occurring naphthoquinone, has been significantly advanced through the use of nanotechnology. nih.gov Despite its promising biological activities, including anticancer and antimicrobial effects, Lawsone's clinical utility is hampered by its hydrophobic nature, which leads to poor solubility and low bioavailability. nih.govnih.gov Nanoparticle-based drug delivery systems offer a strategy to overcome these limitations by enhancing the compound's stability, solubility, and therapeutic efficacy. nih.govjuniperpublishers.com

Enhanced Targeted Delivery and Efficacy with Nanoparticles

Encapsulating this compound within nanoparticles significantly improves its delivery to target sites and enhances its therapeutic effects. nih.govresearchgate.net Various nanocarriers have been developed to transport Lawsone, including solid lipid nanoparticles (SLNs), nanoemulsions, niosomes, and polymeric nanoparticles. nih.gov One notable example involves the use of poly(lactic-co-glycolic acid) (PLGA), an FDA-approved biocompatible and biodegradable polymer, to create Lawsone-loaded nanoparticles. nih.gov

To further improve selectivity, these nanoparticles can be surface-modified with targeting ligands. researchgate.net For instance, modifying PLGA nanoparticles with chitosan and folic acid has been shown to successfully inhibit cell growth and trigger apoptosis in pancreatic cancer cells. nih.gov The addition of a positive charge via chitosan and the targeting ability of folic acid, which binds to overexpressed folate receptors on cancer cells, increases the cellular uptake of the drug-nanoparticle conjugate while reducing off-target effects. nih.gov This targeted approach ensures that higher concentrations of this compound reach the diseased cells, thereby increasing its efficacy. nih.govresearchgate.net

Table 1: Examples of this compound Nanoparticle Formulations and Characteristics

| Nanocarrier Type | Modification | Size (nm) | Surface Charge (mV) | Key Finding |

|---|---|---|---|---|

| PLGA Nanoparticles | Folic Acid & Chitosan | 229.65 | +19.43 | Enhanced cytotoxicity and apoptosis in Panc-1 pancreatic cancer cells. nih.gov |

| Solid Lipid Nanoparticles (SLNs) | Not specified | - | - | Investigated for cancer treatment applications. nih.gov |

| Nanoemulsion | Not specified | - | - | Formulated for delivery to cancerous cell lines. nih.gov |

| Niosome | Not specified | - | - | Developed as a nanocarrier for Lawsone against cancer cells. nih.gov |

| Chitosan/PEO Nanofibers | Not specified | - | - | Demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria for wound dressing applications. researchgate.net |

Cellular Uptake Mechanisms of Nanoparticle Formulations

The unique physicochemical properties of this compound nanoparticles facilitate their efficient uptake by cells. nih.govresearchgate.net The primary mechanism for nanoparticle internalization is endocytosis, a process where the cell membrane engulfs substances to form intracellular vesicles. nih.gov Several distinct endocytotic pathways are involved, and the specific route taken by a nanoparticle depends on its size, shape, and surface properties, as well as the type of cell. researchgate.net

The main endocytosis pathways include:

Phagocytosis: Primarily used by specialized immune cells like macrophages to engulf large particles. nih.gov

Pinocytosis: A process for internalizing fluids and smaller molecules, which is further divided into several categories. nih.govbeilstein-journals.org

Clathrin-mediated endocytosis (CME): A receptor-dependent pathway that is a major route for nutrient uptake. nih.gov

Caveolin-mediated endocytosis: Involves flask-shaped pits in the plasma membrane called caveolae. beilstein-journals.org

Macropinocytosis: An actin-driven process where the cell internalizes large volumes of extracellular fluid. nih.gov

For this compound nanoparticles, particularly those designed for cancer therapy, uptake is often enhanced by targeting receptors on the cell surface. nih.gov For example, folic acid-modified nanoparticles are readily taken up by cancer cells through folate receptor-mediated endocytosis. nih.gov The small size of these nanoparticles allows them to easily enter the cell membrane, leading to efficient targeted delivery of the encapsulated drug. nih.gov

Table 2: Major Cellular Uptake Mechanisms for Nanoparticles

| Uptake Mechanism | Description | Particle Size | Cell Type |

|---|---|---|---|

| Phagocytosis | Engulfing of large particles. beilstein-journals.org | > 0.5 µm | Specialized cells (e.g., Macrophages). nih.gov |

| Clathrin-Mediated Endocytosis | Receptor-mediated uptake via clathrin-coated pits. nih.gov | ~120 nm | Most cell types. nih.gov |

| Caveolin-Mediated Endocytosis | Uptake through caveolae lipid rafts. beilstein-journals.org | ~50-80 nm | Endothelial cells, smooth muscle cells, etc. beilstein-journals.org |

| Macropinocytosis | Actin-driven formation of large vesicles (macropinosomes) to engulf fluid and particles. nih.gov | 0.5–10 µm | Most cell types, particularly active in cancer cells. nih.gov |

Potential for Combination Therapy

Nanoparticle formulations of this compound open new avenues for combination therapy, a standard approach in treating complex diseases like cancer to improve outcomes and deter drug resistance. nih.govnih.gov Nanocarriers can be engineered to deliver multiple therapeutic agents simultaneously in a single formulation. nih.gov This "two-in-one" approach ensures that the drugs are delivered to the target cells in a controlled ratio, which can produce a synergistic effect that is more potent than the sum of the individual drugs. nih.govmdpi.com

Research has shown that combining Lawsone with other natural products can significantly enhance its therapeutic activity. For example, when Calli oil was combined with Lawsone, the antibacterial activity of each agent increased threefold. nih.gov Encapsulating this combination within a liposome further enhanced efficacy while reducing toxicity. nih.gov This strategy could be applied to cancer therapy by co-encapsulating this compound with conventional chemotherapeutic drugs. Such a nanoparticle-mediated combination could overcome multi-drug resistance and reduce the severe side effects associated with chemotherapy by enabling targeted delivery and the use of lower drug doses. nih.govmdpi.com

Application in Infectious Disease Management through Targeted Imaging

Given its significant antimicrobial effects against a variety of pathogens, this compound holds potential for application in the targeted imaging of bacterial infections. nih.govresearchgate.netresearchgate.net Noninvasive imaging techniques are urgently needed to better identify and monitor infections, which could help limit the overuse of antibiotics. nih.gov Molecular imaging allows for the spatial characterization and temporal monitoring of disease progression and response to therapy. nih.govnih.gov

Bacteria-specific imaging agents can be developed by attaching imaging probes (such as fluorophores or radioisotopes) to molecules that selectively bind to or are metabolized by bacteria. nih.govresearchgate.net this compound, with its inherent antibacterial properties, could serve as such a targeting molecule. nih.gov By incorporating this compound into a nanoparticle-based imaging probe, it would be possible to visualize the location and extent of an infection in vivo. nih.govresearchgate.net This approach could provide a powerful diagnostic tool, enabling clinicians to distinguish bacterial infections from sterile inflammation and to precisely monitor the effectiveness of antimicrobial treatments over time. researchgate.net

Future Perspectives in Therapeutic Development

Translational Research Considerations

Translating the promising preclinical findings of this compound nanoparticles into clinical practice requires careful consideration of several factors. nih.gov Translational research aims to bridge the gap between basic science discoveries and their application in human health. nih.gov A critical step in this process is the validation of the safety and efficacy of Lawsone-based nanoparticles through rigorous clinical trials. nih.govresearchgate.net

Key considerations for the therapeutic development of this compound include:

Scalable Manufacturing: Developing reproducible and scalable methods for nanoparticle synthesis that comply with Good Manufacturing Practices (GMP) is essential for clinical use.

Pharmacokinetics and Biodistribution: In-depth studies are needed to understand how this compound nanoparticles are absorbed, distributed, metabolized, and excreted (ADME) in the body.

Risk-Benefit Analysis: A thorough evaluation of the potential benefits of the therapy versus any potential risks must be conducted, adhering to strict ethical guidelines for research involving human subjects. nih.gov

Regulatory Approval: Navigating the regulatory pathway for approval from agencies like the Food and Drug Administration (FDA) requires comprehensive data on safety, efficacy, and quality control.

Successfully addressing these translational hurdles is crucial for realizing the full therapeutic potential of this compound and bringing innovative, nanoparticle-based treatments from the laboratory to the bedside. nih.govnih.gov

Addressing Unmet Medical Needs

Lawsone and its derivatives, including bis-lawsone compounds, are being investigated for their potential to address significant unmet medical needs, particularly in the realms of cancer and infectious diseases. The diverse biological activities of these compounds offer promise where conventional therapies fall short.